2,4,6-Triphenyl-1,3,5-triazine
Overview
Description
2,4,6-Triphenyl-1,3,5-triazine is a compound that has been the subject of various studies due to its interesting properties and applications. It serves as a core unit in the synthesis of discotic liquid crystals, which are materials that exhibit liquid-crystalline properties . The compound also appears as a product in photochemical reactions, specifically in the photolysis of related compounds . Additionally, it is a key component in the synthesis of cyclophane-type copper(I) complexes, which have shown potential in catalytic applications .
Synthesis Analysis
The synthesis of 2,4,6-Triphenyl-1,3,5-triazine and its derivatives involves palladium(0)/copper(I)-catalyzed carbon-carbon coupling reactions . This method has been effectively used to create a new class of discotic liquid crystals with the triazine unit as a core. Another synthesis route involves the reaction of cyanuric chloride with trimethylsilyldiphenylphosphine, yielding triazine-based trisphosphine compounds . These methods demonstrate the versatility of 2,4,6-Triphenyl-1,3,5-triazine in forming various complex structures.
Molecular Structure Analysis
The molecular structure of 2,4,6-Triphenyl-1,3,5-triazine derivatives has been elucidated through X-ray crystallography and spectroscopic techniques such as IR, Raman, and NMR . The crystal structure analysis reveals the presence of short intermolecular contacts, which are indicative of strong interactions between molecules . These structural insights are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
2,4,6-Triphenyl-1,3,5-triazine is not only a product of synthesis but also a participant in various chemical reactions. It is produced unexpectedly in the electroreduction of related thiadiazole oxides . The compound's derivatives have been shown to react with organomagnesium halides, leading to a range of products with potential applications . Furthermore, the reactivity of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards nucleophilic and electrophilic reagents has been extensively studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Triphenyl-1,3,5-triazine derivatives are influenced by their molecular structure. The discotic liquid crystals containing the triazine core exhibit liquid-crystalline behavior, which is significant for materials science applications . The photoluminescent properties of these compounds are also noteworthy, with some derivatives showing high quantum yields . The inclusion of long alkoxyl side chains in the triazine derivatives enhances their luminescent properties and liquid-crystalline behavior .
Scientific Research Applications
Liquid-Crystalline and Luminescent Properties
- A study by Lee and Yamamoto (2001) synthesized derivatives of 2,4,6-triphenyl-1,3,5-triazine with alkoxyl side chains, exhibiting properties as liquid-crystalline materials with high photoluminescence quantum yields. This suggests potential applications in optoelectronic devices (Lee & Yamamoto, 2001).
Electrochromic Behaviour
- Data et al. (2016) researched derivatives of 2,4,6-triphenyl-1,3,5-triazine for electrochemical applications, finding correlations between electronic properties and π-electron conjugation lengths. The electrochromic parameters they measured indicate uses in electronic display technologies (Data et al., 2016).
Infrared Spectroscopy
- Shurvell, Faniran, and Dodsworth (1967) analyzed the infrared spectrum of 2,4,6-triphenyl-d15-1,3,5-triazine, contributing to the understanding of molecular vibrations and structure in spectroscopy (Shurvell et al., 1967).
Star-Shaped Derivatives for Optical and Electrochemical Properties
- Kukhta et al. (2014) synthesized star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine core for studying their optical and electrochemical properties. These findings could be relevant for developing new materials in the fields of photonics and electronics (Kukhta et al., 2014).
Synthesis of π-Conjugated Derivatives
- Another study by Lee and Yamamoto (2002) focused on the synthesis of π-conjugated 1,3,5-triazine derivatives, which showed even higher photoluminescence than their previous works, hinting at their suitability for applications in light-emitting devices (Lee & Yamamoto, 2002).
Two-Photon Absorption Properties
- Barnes et al. (2022) studied the linear optical properties and two-photon absorption cross-sections of extended 2,4,6-triphenyl-s-triazines, which could be promising for two-photon fluorescence bio-imaging applications (Barnes et al., 2022).
Bipolar Star-Shaped Derivatives
- Matulaitis et al. (2016) designed new bipolar star-shaped derivatives of 2,4,6-triphenyl-1,3,5-triazine, finding high photoluminescence quantum yields and hole drift mobility. These properties suggest potential use in organic light-emitting diodes (Matulaitis et al., 2016).
Adsorption Dynamics
- Günster, Dieckhoff, and Souda (1998) investigated the adsorption dynamics of 2,4,6-triphenyl-1,3,5-triazine on silicon surfaces, providing insights relevant to surface chemistry and molecular adsorption processes (Günster et al., 1998).
Synthesis and Properties of Nano-Sized Derivatives
- Kotha et al. (2009) explored the synthesis of nano-sized C3-symmetric derivatives of 2,4,6-triphenyl-1,3,5-s-triazine, highlighting their potential use in materials chemistry and biological applications (Kotha et al., 2009).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
2,4,6-Triphenyl-1,3,5-triazine has potential applications in various fields due to its unique properties. For instance, it has been used as a hole-blocking material in electroluminescent devices (ELD) . Furthermore, it has been used in the synthesis of covalent organic frameworks for photoelectrochemical H2 evolution . Future research may explore more applications of this compound in different areas.
Relevant Papers Several papers have been published on 2,4,6-Triphenyl-1,3,5-triazine. For instance, a paper titled “Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines” provides comprehensive information on the synthesis of this compound . Another paper titled “2,4,6-Triphenyl-1,3,5-triazine 493-77-6” provides detailed information on its physical and chemical properties . A paper titled “Synthesis of 2,4,6-triphenyl-1,3,5-triazine” provides information on its synthesis .
properties
IUPAC Name |
2,4,6-triphenyl-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQUOLGAXBYZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060086 | |
Record name | 2,4,6-Triphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenyl-1,3,5-triazine | |
CAS RN |
493-77-6 | |
Record name | 2,4,6-Triphenyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Kyaphenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyaphenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5-Triazine, 2,4,6-triphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Triphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | KYAPHENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI3341XDF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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